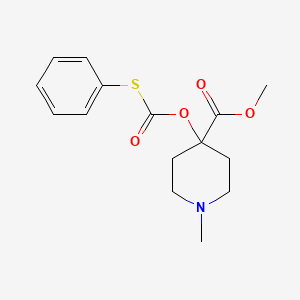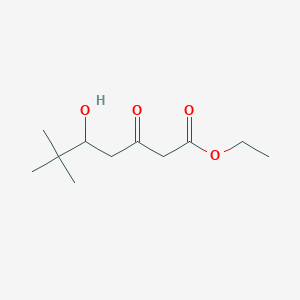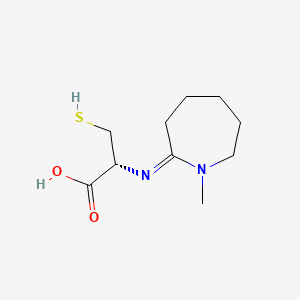
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, a hydroxyl group, a methyl ester, and a phenylthiocarbonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxy-1-methylpiperidine, which is then esterified with methanol to form the methyl ester. The final step involves the reaction of the methyl ester with phenylthiocarbonyl chloride to form the S-phenylthiocarbonate ester. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylthiocarbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) involves its interaction with specific molecular targets. The phenylthiocarbonate group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride: Similar structure but lacks the phenylthiocarbonate ester group.
1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester: Similar piperidine ring structure but different ester and phenyl groups.
4-Phenyl-4-carbethoxypiperidine: Similar piperidine ring and phenyl group but different ester group.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
102070-99-5 |
|---|---|
Molekularformel |
C15H19NO4S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
methyl 1-methyl-4-phenylsulfanylcarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-16-10-8-15(9-11-16,13(17)19-2)20-14(18)21-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI-Schlüssel |
AFEAKHPNRXBSOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C(=O)OC)OC(=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)

![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)


![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)

![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
